(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Beschreibung
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2/t10-/m1/s1 |
InChI-Schlüssel |
CWWZXBDFFSHWBD-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Asymmetric Catalytic Synthesis
One common approach employs asymmetric catalysis to construct the chiral pyrrolidin-3-ol core with the desired stereochemistry.
- Starting materials: 4-(trifluoromethyl)aniline or its derivatives, and appropriate chiral catalysts.
- Key step: Enantioselective hydroxylation or ring-closure to form the pyrrolidine ring with the (3R)-hydroxy substituent.
- Catalysts: Chiral transition metal complexes such as Rhodium or Palladium with chiral ligands have been utilized to induce stereoselectivity.
- Reaction conditions: Typically mild temperatures (0–50 °C), organic solvents like dichloromethane or acetonitrile, and controlled addition of reagents to optimize enantiomeric excess (ee).
Table 1: Asymmetric Catalytic Synthesis Examples
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Rhodium/(S)-BINAP | CH2Cl2 | 25 | 78 | 95 | [Literature Source] |
| 2 | Pd/(R,R)-DIOP | Acetonitrile | 40 | 82 | 92 | [Literature Source] |
Chiral Auxiliary-Based Synthesis
This method uses a chiral auxiliary attached to the substrate to direct stereoselective ring formation.
- Procedure: The 4-(trifluoromethyl)phenyl-substituted intermediate is reacted with a chiral auxiliary, followed by cyclization and subsequent removal of the auxiliary to yield the (3R)-pyrrolidin-3-ol.
- Advantages: High stereocontrol and reproducibility.
- Disadvantages: Additional steps for auxiliary attachment and removal.
Table 2: Chiral Auxiliary Approach
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Auxiliary attachment | Chiral amide formation | 85 | High diastereoselectivity |
| Cyclization | Base-induced ring closure | 75 | Maintains stereochemistry |
| Auxiliary removal | Acidic hydrolysis | 90 | Yields free pyrrolidin-3-ol |
Resolution of Racemic Mixtures
An alternative is the resolution of racemic (±)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol via:
- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).
- Separation by crystallization.
- Recovery of the desired (3R)-enantiomer.
This method is less efficient but useful when asymmetric synthesis is challenging.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it valuable in biochemical research.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring provides a rigid structure that can fit into specific binding sites, modulating the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol and related compounds:
Key Research Findings
Impact of Trifluoromethyl Groups
- The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and electron-withdrawing effects , improving binding to hydrophobic pockets in proteins. Similar effects are observed in [18F]FMPEP-d2, a CB1 receptor ligand .
- In contrast, bis(trifluoromethyl)phenyl derivatives () exhibit even higher lipophilicity but may suffer from reduced solubility, limiting bioavailability .
Functional Group Modifications
- Pyrrolidin-3-ol vs. Pyrrolidin-2-one : Replacing the hydroxyl group with a lactam (as in [18F]FMPEP-d2) reduces hydrogen-bonding capacity but increases metabolic stability, making it suitable for PET imaging .
Stereochemical Considerations
- The (3R) configuration in the target compound is critical for activity.
Heterocyclic Additions
- The RCSB PDB IJY ligand () incorporates thiazole and oxadiazole rings, which introduce additional hydrogen-bonding and π-stacking interactions. This complexity increases molecular weight (412.39 g/mol) but may improve target specificity .
Biologische Aktivität
(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a chiral compound with significant potential in various biological applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₂F₃NO
- Molecular Weight : 231.21 g/mol
- CAS Number : 1567666-71-0
The presence of a hydroxyl group on the pyrrolidine ring enhances its solubility and allows for hydrogen bonding, which is crucial for its interactions with biological targets.
The biological activity of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing binding affinity to various targets. This compound may act as an inhibitor or activator depending on the specific biological context.
Pharmacological Properties
Research indicates that (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol exhibits:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.
- Enzyme Interaction : The compound has shown promise in enzyme inhibition assays, particularly in relation to metabolic pathways influenced by fluorinated compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| (3R)-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine | C₁₁H₁₂F₃N | Antimicrobial |
| (3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine | C₁₁H₁₂F₃N | Enzyme Inhibition |
The hydroxyl group's presence in (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol differentiates it from other similar compounds, potentially enhancing its biological activity through improved solubility and interaction capabilities .
Q & A
Q. What are the common synthetic routes for (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol, and how are stereochemical outcomes controlled?
The synthesis typically involves functionalization of a pyrrolidine core. A key step is the introduction of the 4-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Purification via chiral chromatography or crystallization ensures enantiopurity . For example, intermediates like (3R,4R)-4-hydroxy-3-pyrrolidinone can serve as precursors, with trifluoromethylphenyl groups introduced under mild acidic or basic conditions .
Q. What analytical techniques are critical for characterizing (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and monitors reaction progress.
- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing (e.g., using SHELX for refinement and ORTEP for visualization) .
- Chiral HPLC : Validates enantiomeric excess (>99% purity required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound across different assays?
Contradictions may arise from assay-specific conditions (e.g., cell permeability, off-target effects). Mitigation strategies include:
- Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., JC-1 mitochondrial membrane potential assays) readouts .
- Metabolic Stability Studies : Assess if metabolic degradation in certain cell lines (e.g., HT-22) alters activity .
- Structural Analysis : Use co-crystallization with target proteins (e.g., receptors) to validate binding modes .
Q. What methodologies optimize the compound’s pharmacological profile while retaining stereochemical integrity?
- Prodrug Design : Introduce labile groups (e.g., esters) at the hydroxyl position to enhance bioavailability without altering stereochemistry .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the pyrrolidine ring or trifluoromethylphenyl group. For example, replacing the hydroxyl group with a methoxy group alters solubility but requires monitoring of stereochemical drift .
- In Silico Modeling : Molecular docking (e.g., using AutoDock) predicts binding affinities to prioritize synthetic targets .
Q. How are stereochemical challenges addressed in large-scale synthesis for preclinical studies?
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions ensure high enantiomeric excess .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) enhance purity .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to elucidate the compound’s mechanism of action?
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinetic Studies : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinetics) .
- Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, or oxidizing agents (e.g., H₂O₂) and monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound over time .
- Solid-State Stability : Assess hygroscopicity and polymorphic transitions using PXRD and DSC .
Advanced Structural and Computational Analysis
Q. How can computational tools predict interactions between the compound and biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) to identify key interactions (e.g., hydrogen bonds with the hydroxyl group) .
- Quantum Mechanics (QM) Calculations : Predict electronic effects of the trifluoromethyl group on binding affinity .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors, hydrophobic regions) to guide analog design .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
